![molecular formula C19H19N5O B13824531 4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, indole compounds, and various reagents for functional group modifications. Common synthetic routes may involve:
Condensation reactions: Combining indole derivatives with pyridine precursors under acidic or basic conditions.
Substitution reactions: Introducing methoxymethyl and methyl groups through nucleophilic substitution.
Cyclization reactions: Forming the pyridine ring structure through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.
Other pyridine derivatives: Compounds with similar core structures but different substituents, such as 4-methylpyridine or 2,6-dimethylpyridine.
Indole derivatives: Compounds with indole rings and various functional groups, such as 2-methylindole or 3-formylindole.
Uniqueness
The uniqueness of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
属性
分子式 |
C19H19N5O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-6-methyl-2-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N5O/c1-12-8-14(11-25-3)16(9-20)19(22-12)24-21-10-17-13(2)23-18-7-5-4-6-15(17)18/h4-8,10,23H,11H2,1-3H3,(H,22,24)/b21-10+ |
InChI 键 |
IPIKXJDLBOJKGO-UFFVCSGVSA-N |
手性 SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(NC3=CC=CC=C32)C)C#N)COC |
规范 SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(NC3=CC=CC=C32)C)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
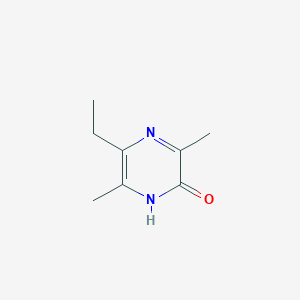
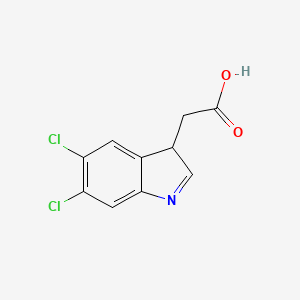
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
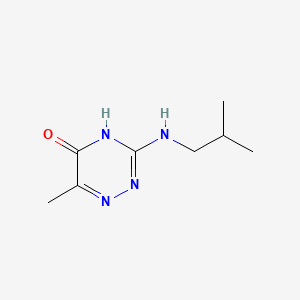
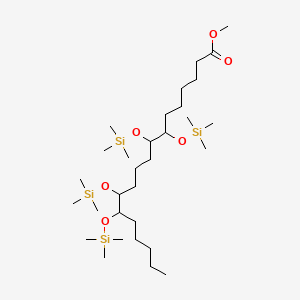
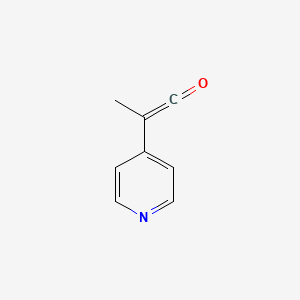
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
